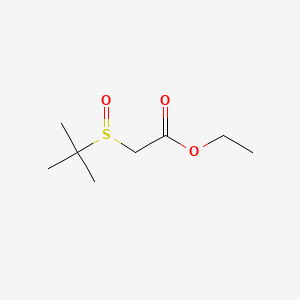
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1,1-dimethylethyl)sulphinyl)acetate typically involves the reaction of tert-butyl sulfinyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ethyl ((1,1-dimethylethyl)sulfonyl)acetate.
Reduction: Ethyl ((1,1-dimethylethyl)thio)acetate.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl ((1,1-dimethylethyl)sulphinyl)acetate involves its interaction with molecular targets through its sulfinyl and ester functional groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Lacks the sulfinyl group, making it less reactive in redox reactions.
tert-Butyl sulfoxide: Contains the sulfinyl group but lacks the ester functionality.
Ethyl ((1,1-dimethylethyl)thio)acetate: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate is unique due to the presence of both sulfinyl and ester functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
57475-09-9 |
|---|---|
Fórmula molecular |
C8H16O3S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
ethyl 2-tert-butylsulfinylacetate |
InChI |
InChI=1S/C8H16O3S/c1-5-11-7(9)6-12(10)8(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
NKRYSBVVONAQKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















